Isotschimgin
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Overview
Description
Preparation Methods
Industrial Production Methods: Industrial production of Isotschimgin is limited due to its primary use in research. large-scale extraction and purification techniques are employed to obtain sufficient quantities for scientific studies. These methods often involve solvent extraction, chromatography, and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Isotschimgin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Isotschimgin has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard and in the study of natural product synthesis.
Biology: It is employed in the study of biological pathways and mechanisms.
Industry: It is used in the development of new pharmaceuticals and as a biomarker for oxidative stress.
Mechanism of Action
The mechanism of action of Isotschimgin involves its interaction with specific molecular targets and pathways:
Farnesoid X Receptor (FXR) Activation: this compound acts as an agonist of the farnesoid X receptor, influencing the expression of downstream genes involved in lipid synthesis and energy metabolism.
Oxidative Stress Biomarker: It serves as a marker for oxidative stress due to its formation mechanism involving free radicals.
Comparison with Similar Compounds
Isotschimgin is unique compared to other similar compounds due to its specific molecular structure and biological activity. Some similar compounds include:
- 2-Caren-10-ol
- Biondinin C
- Isoborneol
- Borneol
- Bornyl acetate
- Borneol 7-O- [beta-D-apiofuranosyl- (1->6)]-beta-D-glucopyranoside
- (-)-Camphor
- (+)-Camphor
- Cyclocerberidol
These compounds share structural similarities but differ in their physicochemical properties, bioactivity, and pharmacological properties. This compound’s unique interaction with the farnesoid X receptor and its role as a biomarker for oxidative stress highlight its distinctiveness .
Properties
IUPAC Name |
[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12-,14-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBMPPVYPMMRNT-RVSPLBMKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@@H]2OC(=O)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.